![molecular formula C20H21N3O4 B14800411 N-[4-({2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14800411.png)
N-[4-({2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, an acrylamide moiety, and a hydrazine linkage, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with acryloyl chloride to yield the acrylamide derivative. Finally, the acrylamide derivative is coupled with 4-aminobenzoyl chloride under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The hydrazine linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Various substituted hydrazine derivatives.
科学研究应用
N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The methoxyphenyl group and hydrazine linkage play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(4-methoxyphenyl)-2,2-dimethylpropanamide
- N-(4-((2-(3-methoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
Uniqueness
N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and acrylamide moiety provide unique opportunities for chemical modifications and interactions with biological targets.
属性
分子式 |
C20H21N3O4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
N-[4-[[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]carbamoyl]phenyl]propanamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-18(24)21-16-11-8-15(9-12-16)20(26)23-22-19(25)13-10-14-6-4-5-7-17(14)27-2/h4-13H,3H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)/b13-10+ |
InChI 键 |
YHHMZVFWQATBMM-JLHYYAGUSA-N |
手性 SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)/C=C/C2=CC=CC=C2OC |
规范 SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C=CC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


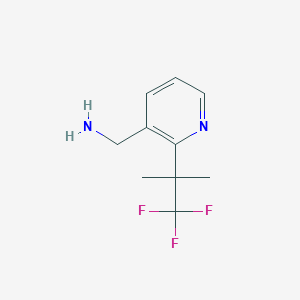
![2-amino-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B14800338.png)
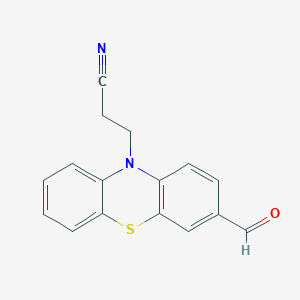
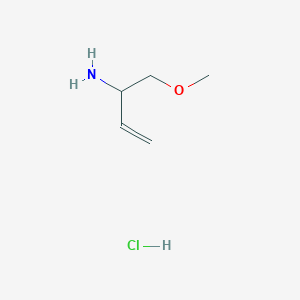

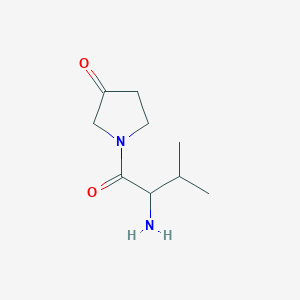
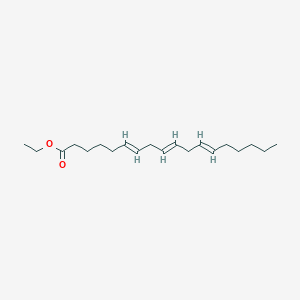
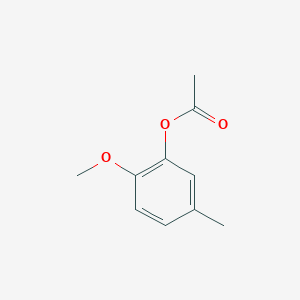
![tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14800373.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14800395.png)
![6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14800399.png)
![3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran](/img/structure/B14800405.png)
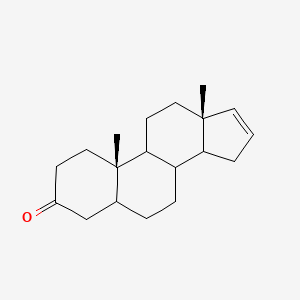
![2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B14800422.png)
